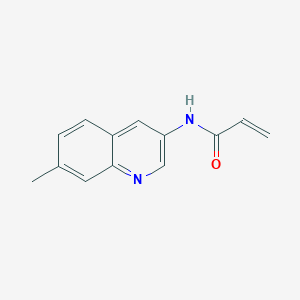

(E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

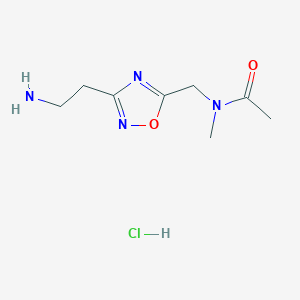

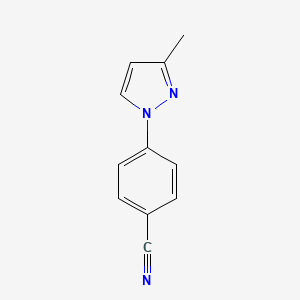

The compound appears to contain an azetidine ring and a piperidine ring. Azetidine is a four-membered heterocyclic ring with one nitrogen atom . Piperidine is a six-membered ring with one nitrogen atom . Both of these structures are found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the azetidine and piperidine rings, along with the methoxy and styrylsulfonyl groups. The exact structure would depend on the specific locations of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the azetidine and piperidine rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Utility in Heterocycle Formation : This compound is involved in the synthesis of various N-heterocycles, such as azetidines and piperidines, through an efficient method that activates hydroxyl groups and avoids the use of toxic reagents (de Figueiredo, Fröhlich, & Christmann, 2006).

Pharmacological Properties : Benzamide derivatives with a piperidine ring, similar to the subject compound, have been synthesized and evaluated for effects on gastrointestinal motility, showing potential as prokinetic agents (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Inhibition of HIV-1 Reverse Transcriptase : Analogues of piperazine compounds, related to the chemical structure , have been developed for their potent inhibition of HIV-1 reverse transcriptase (Romero et al., 1994).

Transformation in Synthesis : The compound is part of processes that transform 2-alkoxy-2-pentenoates into pyrrolidines and piperidines, illustrating its role in organic synthesis (Dejaegher, D’hooghe, & Kimpe, 2008).

Amide Bond Cleavage in β-Lactams : Research indicates its potential in the cleavage of the amide bond of β-lactams, further emphasizing its role in chemical transformations (Kano, Ebata, & Shibuya, 1979).

PET Imaging of nAChRs : In the field of neurology, derivatives of the compound have been used for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors in the brain, showing its applicability in medical imaging (Doll et al., 1999).

Drug Design and Bioactivity : The structural features of piperidine derivatives, similar to (E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine, are significant in the design of biologically active compounds, demonstrating the relevance in drug development (Meanwell & Loiseleur, 2022).

Antimicrobial Studies : Piperidine derivatives have been synthesized and evaluated for antimicrobial activities, indicating their potential application in addressing bacterial infections (Patel & Agravat, 2009).

properties

IUPAC Name |

4-methoxy-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-22-17-7-10-18(11-8-17)16-13-19(14-16)23(20,21)12-9-15-5-3-2-4-6-15/h2-6,9,12,16-17H,7-8,10-11,13-14H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYLRYCKJBRFQD-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

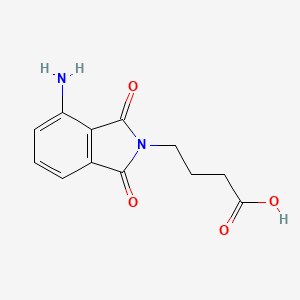

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)

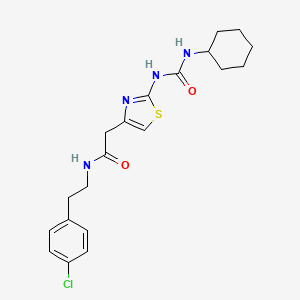

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine](/img/structure/B2823612.png)

![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)